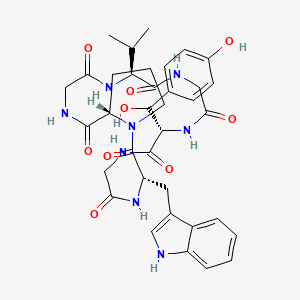

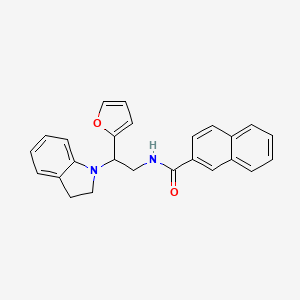

![molecular formula C21H13F3N2O3 B2680777 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 922082-51-7](/img/structure/B2680777.png)

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Biomass-Derived Synthesis : Research by Zhang et al. (2015) highlighted an efficient method for the assembly of novel benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepin derivatives. This approach utilizes biomass-derived N-arylated 2-aminophenols, facilitating the synthesis of diversified benzo-fused N-heterocycles in good to excellent yields through N-arylation and subsequent lactonization or acylation reactions (Zhang et al., 2015).

Polyfluorinated Analogues Synthesis : Gerasimova et al. (1989) discussed the synthesis of polyfluorinated dibenzo[b,f][1,4]oxazepines, noting their potential biological activities on the central nervous system. The synthesis route involves intramolecular dehydrofluorination of polyfluoro-o-hydroxybenzylidenanilines, demonstrating a novel approach to access these compounds (Gerasimova, Konstantinova, & Petrenko, 1989).

Biological and Pharmacological Research

Anticancer and Antibacterial Agents : Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids using a Cu-catalyzed azide–alkyne cycloaddition strategy. These compounds exhibited promising antibacterial properties against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, indicating the dibenzo[b,f][1,4]oxazepin derivatives' potential as antibacterial and anticancer agents (Kuntala et al., 2015).

Anti-Osteoclastogenic Compounds : Chen et al. (2016) investigated modified salicylanilides and their derivatives, including 10-phenyldibenzo[b,f][1,4]oxazepin-11(10H)-one, for their effects on RANKL-induced osteoclast formation. Their study identified potent compounds that significantly suppressed osteoclast differentiation, highlighting a therapeutic potential for treating osteoclast-related diseases (Chen et al., 2016).

Mechanism of Action

Properties

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O3/c22-21(23,24)13-5-3-4-12(10-13)19(27)25-14-8-9-17-15(11-14)20(28)26-16-6-1-2-7-18(16)29-17/h1-11H,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGYNRKZWDNBEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

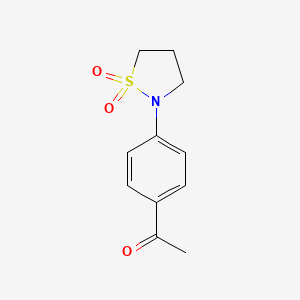

![N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2680700.png)

![tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2680705.png)

![3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2680706.png)

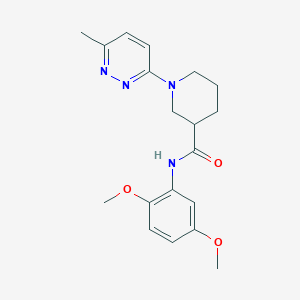

![6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2680707.png)

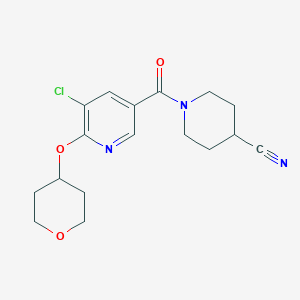

![3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2680709.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2680710.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2680711.png)